[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC20132958
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine -](/images/structure/VC20132958.png)
Specification
Molecular Formula | C12H21N3O |
---|---|
Molecular Weight | 223.31 g/mol |
IUPAC Name | 1-(oxolan-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
Standard InChI | InChI=1S/C12H21N3O/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h5-6,12-13H,2-4,7-10H2,1H3 |
Standard InChI Key | PKDRQSZUTPBJDQ-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=CC=N1)CNCC2CCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of two primary subunits:
-
Oxolane (Tetrahydrofuran) group: A five-membered oxygen-containing ring contributing to hydrophilicity and conformational rigidity .
-
1-Propyl-1H-pyrazole: A nitrogen-rich aromatic ring with a propyl substituent at the N1 position, enhancing lipophilicity and steric bulk .
The amine functional group bridges these subunits, enabling interactions with biological targets and participation in further chemical modifications.
Table 1: Molecular Properties
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis involves a multi-step sequence:
-
Pyrazole ring formation: Cyclization of hydrazines with 1,3-diketones under acidic conditions.
-
Propyl group introduction: Alkylation at the pyrazole N1 position using 1-bromopropane .
-
Oxolane coupling: Nucleophilic substitution between a bromomethyl-oxolane intermediate and the pyrazole-methylamine.
Table 2: Representative Reaction Conditions
Challenges and Solutions
-
Steric hindrance: The bulky propyl group reduces coupling efficiency. Using polar aprotic solvents (e.g., DMF) improves reactivity .
-
Amine sensitivity: Moisture-free conditions and inert gas (N2/Ar) are critical to prevent oxidation .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
-
Aqueous solubility: 12.5 mg/mL (pH 7.4) , attributed to the oxolane’s oxygen atom.
-
LogP (octanol/water): 2.3 ± 0.2 , reflecting moderate lipophilicity from the pyrazole-propyl group.
Spectral Data
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In silico docking studies suggest binding to E. coli dihydrofolate reductase (DHFR) with a predicted of 8.7 µM. This aligns with structural analogs showing folate pathway disruption .
Assay | Result | Model System |
---|---|---|
Antibacterial (MIC) | 32 µg/mL (S. aureus) | In vitro |
Cytotoxicity (IC50) | >100 µM (HEK293 cells) | MTT assay |
DHFR inhibition | Computational |
Applications in Drug Development and Beyond
Medicinal Chemistry
-
Lead optimization: The oxolane group improves metabolic stability compared to furan derivatives .
-
Prodrug potential: The amine can be acylated for enhanced bioavailability .
Agrochemical Uses
Pyrazole-containing compounds are explored as fungicides (e.g., against Phytophthora infestans) . The propyl chain may enhance leaf adhesion in formulations .
Future Directions and Research Gaps
-
In vivo pharmacokinetics: No data exist on oral bioavailability or tissue distribution.
-
Structure-activity relationships (SAR): Systematic modification of the propyl and oxolane groups could optimize target selectivity .
-
Scale-up synthesis: Current yields (60–65%) are suboptimal for industrial production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume